molecular formula C12H13NO3 B2561780 Cinnamoylglycine, methyl ester CAS No. 40778-04-9

Cinnamoylglycine, methyl ester

Cat. No.: B2561780
CAS No.: 40778-04-9
M. Wt: 219.24
InChI Key: XFAGPDNLMRNSRO-BQYQJAHWSA-N
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Description

“Cinnamoylglycine, methyl ester” is a methyl ester derived from cinnamoylglycine . Cinnamoylglycine itself is a glycine conjugate of cinnamic acid and a urinary metabolite in humans . It is used as a potential urinary biomarker indicating intact or disrupted colonization resistance during and after antibiotic treatment .


Synthesis Analysis

The synthesis of esters can be accomplished in several ways. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves enzymatic synthesis, which is considered an efficient process compared to chemical catalysis . The enzymatic synthesis of cinnamyl esters involves the use of lipase for the synthesis of esters with various lipases .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using density functional methods . The optimized conformational states can be analyzed in the gas phase and also using a dielectric continuum aqueous phase model .


Chemical Reactions Analysis

Esters undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . Their reactions are applicable to both acyclic and cyclic esters .

Scientific Research Applications

Enzyme Catalysis and Stereochemistry

Cinnamoylglycine, methyl ester, has applications in the field of enzyme catalysis. Klibanov and Siegel (1982) demonstrated its use in studying the specificity of porcine liver carboxylesterase. This enzyme preferentially hydrolyzes the trans isomers of certain esters, such as methyl cinnamate, over their cis counterparts. This specificity was utilized to prepare cis esters from trans esters, exemplified by methyl cinnamate, highlighting the role of this compound in enzyme-catalyzed geometric transformations (Klibanov & Siegel, 1982).

Metabolic Studies

In metabolic studies, Ramsdell and Tanaka (1977) explored the methylene unit values of methyl esters of acylglycines, including this compound. These studies are significant in diagnosing and characterizing organic acidemias, indicating the importance of this compound in clinical biochemistry (Ramsdell & Tanaka, 1977).

Organic Synthesis and Analysis

Morrison and Smith (1964) highlighted the use of this compound in organic synthesis, particularly in the preparation of fatty acid methyl esters and dimethylacetals from various lipids. This method is noted for its simplicity, rapidity, and general applicability to a wide range of lipids, indicating the utility of this compound in organic analytical techniques (Morrison & Smith, 1964).

Chemical Reactions and Active Sites Probing

Kroon et al. (1997) used methyl esters of phenylalkanoic acids, including this compound, to study the active sites of two esterases from Aspergillus niger. This research helps in understanding enzyme-substrate specificity and the role of various chemical groups in enzymatic reactions (Kroon et al., 1997).

Electron Transfer and Radical Scavenging

Foti, Daquino, and Geraci (2004) explored the kinetics of cinnamic acids and their methyl esters, including this compound, in electron-transfer reactions with the DPPH radical. This study provides insights into the antioxidant properties of these compounds, which is crucial for understanding their potential in pharmacological applications (Foti, Daquino, & Geraci, 2004).

Absolute Configuration Determination

Yabuuchi and Kusumi (2000) described the use of phenylglycine methyl ester (PGME), related to this compound, for determining the absolute configuration of various chiral carboxylic acids. This method expands the utility of PGME in organic compound analysis, emphasizing the importance of such esters in stereochemical investigations (Yabuuchi & Kusumi, 2000).

Future Directions

The use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry . The production of biodiesel is associated with the formation of another important and versatile chemical, glycerol, which is currently produced in the world only through the transesterification of vegetable oils . This suggests that “Cinnamoylglycine, methyl ester” and similar compounds could have a great future in the chemical industry .

Biochemical Analysis

Biochemical Properties

Cinnamoylglycine, methyl ester plays a role in biochemical reactions as a derivative of ferulic acid, which is widely distributed in plants and used as an antioxidant and food preservative . This compound interacts with enzymes such as cinnamoyl-CoA reductase, which catalyzes the reduction of cinnamoyl-CoA esters . The interaction with this enzyme suggests that this compound may influence the metabolic flux from feruloyl-CoA to coniferaldehyde in lignifying xylem tissues . Additionally, it may interact with other biomolecules involved in antioxidant pathways, contributing to its role as a metabolite .

Cellular Effects

This compound has been observed to influence various cellular processes. It exhibits antimicrobial activity, which suggests that it can affect cell function by interacting with cell membranes and walls . This compound may also impact cell signaling pathways, gene expression, and cellular metabolism by enhancing glucose uptake and activating insulin receptor kinase activity . These effects indicate that this compound can modulate cellular responses and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. It exerts its effects through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species . These interactions suggest that this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The binding interactions with ergosterol in fungal plasmatic membranes further highlight its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its antimicrobial activity over time, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced glucose uptake and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects observed in these studies indicate that the dosage of this compound is a critical factor in determining its overall impact on biological systems.

Metabolic Pathways

This compound is involved in metabolic pathways related to ferulic acid metabolism. It interacts with enzymes such as cinnamoyl-CoA reductase, which plays a role in the conversion of feruloyl-CoA to coniferaldehyde . This interaction suggests that this compound can influence metabolic flux and metabolite levels in lignifying tissues. Additionally, it may affect other pathways related to antioxidant activity and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be transported across cell membranes through specific transporters, influencing its localization and accumulation within cells . The distribution of this compound in tissues can affect its overall bioavailability and efficacy in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound in subcellular compartments such as the endoplasmic reticulum or plasma membrane can impact its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-13-11(14)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAGPDNLMRNSRO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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